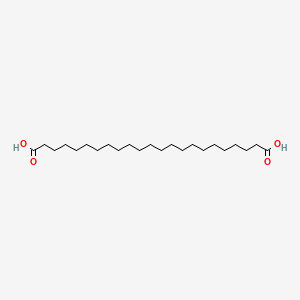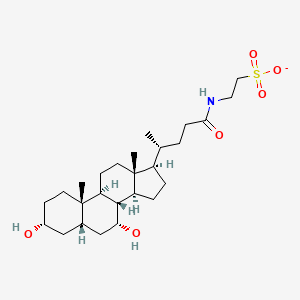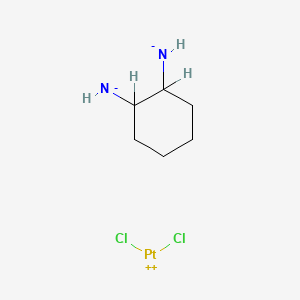
(2-Azanidylcyclohexyl)azanide;dichloroplatinum(2+)
Overview
Description
Platinum, dichloro(1,2-cyclohexanediamine-N,N’)-, (SP-4-2-(1R-trans))- is a platinum-based compound with the molecular formula C6H14Cl2N2Pt and a molecular weight of 380.18 g/mol . This compound is known for its antitumor properties and is used as an impurity in the third-generation platinum complex, Oxaliplatin . It is primarily used in the treatment of colorectal cancer due to its ability to form adducts with DNA, leading to cytotoxicity .
Preparation Methods
The synthesis of Platinum, dichloro(1,2-cyclohexanediamine-N,N’)-, (SP-4-2-(1R-trans))- involves the reaction of platinum(II) chloride with 1,2-cyclohexanediamine . The reaction is typically carried out in an aqueous medium under controlled temperature conditions. The product is then purified through recrystallization or other suitable methods to obtain the desired compound in high purity .
Chemical Reactions Analysis
Platinum, dichloro(1,2-cyclohexanediamine-N,N’)-, (SP-4-2-(1R-trans))- undergoes various chemical reactions, including substitution and coordination reactions . Common reagents used in these reactions include halides, amines, and other ligands that can coordinate with the platinum center . The major products formed from these reactions are typically platinum complexes with different ligands, which can exhibit varying degrees of biological activity .
Scientific Research Applications
This compound has significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine . In chemistry, it is used to study the coordination chemistry of platinum complexes and their reactivity . In biology and medicine, it is primarily used as an antitumor agent, with a focus on its ability to form DNA adducts and induce cytotoxicity in cancer cells .
Mechanism of Action
The mechanism of action of Platinum, dichloro(1,2-cyclohexanediamine-N,N’)-, (SP-4-2-(1R-trans))- involves the formation of DNA adducts, which interfere with DNA replication and transcription . This leads to the induction of apoptosis in cancer cells . The molecular targets of this compound include DNA and various proteins involved in the DNA damage response pathway . The formation of DNA adducts triggers a cascade of cellular events that ultimately result in cell death .
Comparison with Similar Compounds
Platinum, dichloro(1,2-cyclohexanediamine-N,N’)-, (SP-4-2-(1R-trans))- is similar to other platinum-based compounds such as cisplatin, carboplatin, and oxaliplatin . it is unique in its specific ligand structure, which imparts distinct biological activity and reactivity . Compared to cisplatin and carboplatin, this compound has a different spectrum of activity and is primarily used in the treatment of colorectal cancer . The similar compounds include:
- Cisplatin
- Carboplatin
- Oxaliplatin
Properties
Molecular Formula |
C6H12Cl2N2Pt |
|---|---|
Molecular Weight |
378.2 g/mol |
IUPAC Name |
(2-azanidylcyclohexyl)azanide;dichloroplatinum(2+) |
InChI |
InChI=1S/C6H12N2.2ClH.Pt/c7-5-3-1-2-4-6(5)8;;;/h5-8H,1-4H2;2*1H;/q-2;;;+4/p-2 |
InChI Key |
UUERTZXRKZEANK-UHFFFAOYSA-L |
Canonical SMILES |
C1CCC(C(C1)[NH-])[NH-].Cl[Pt+2]Cl |
Pictograms |
Irritant; Health Hazard |
Synonyms |
(cis-DACH)PtCl2 1,2-diaminocyclohexane platinum(II) chloride 1,2-diaminocyclohexanedichloroplatinum(II) dichloro(1,2-diaminocyclohexane)platinum (II) dichloro(1,2-diaminocyclohexane)platinum(II) dichloro-1,2-diaminocyclohexane platinum complex dichloro-1,2-diaminocyclohexane platinum complex, (SP-4-2(1R-trans))-isomer dichloro-1,2-diaminocyclohexane platinum complex, (SP-4-2(1S-trans))-isomer dichloro-1,2-diaminocyclohexane platinum complex, (SP-4-2(trans))-isomer dichloro-1,2-diaminocyclohexane platinum complex, (SP-4-3(cis))-isomer dichloro-1,2-diaminocyclohexaneplatinum(II) Pt 155 Pt(dach)Cl2 PtCl2(trans-dach) |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details









Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(1R,2R)-2-[(1R)-1-amino-1-carboxy-2-(9H-xanthen-9-yl)ethyl]cyclopropane-1-carboxylic acid](/img/structure/B1244186.png)
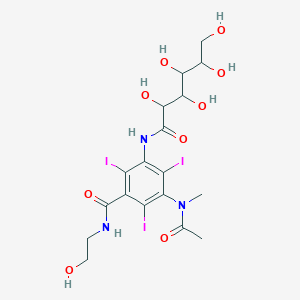
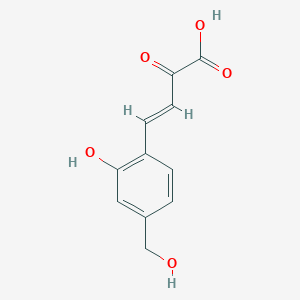
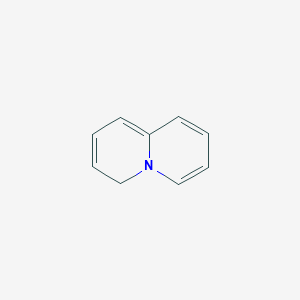


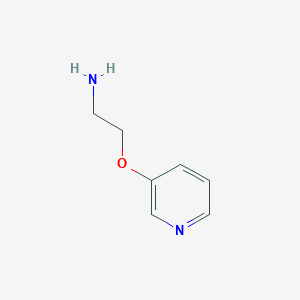
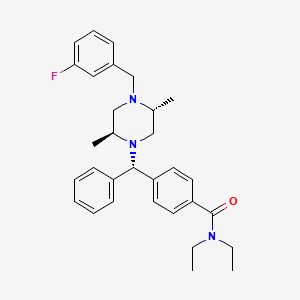
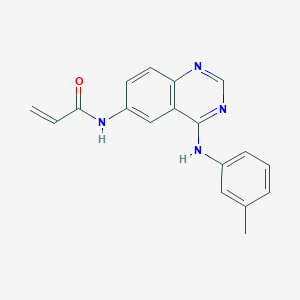

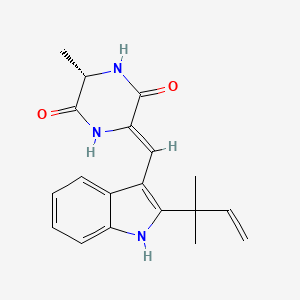
![N-[2-(2-methoxyphenoxy)ethyl]-2,3-dihydro-1H-indene-5-carboxamide](/img/structure/B1244201.png)
